molecular formula C19H14D6FNO3·C4H4O4 B602519 PAROXETINE MALEATE-D6 CAS No. 1435728-64-5

PAROXETINE MALEATE-D6

Cat. No.: B602519
CAS No.: 1435728-64-5
M. Wt: 451.5
InChI Key:
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Description

Paroxetine Maleate-D6: is a deuterated form of Paroxetine Maleate, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic studies and analytical chemistry, as it allows for the precise quantification of Paroxetine in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Scientific Research Applications

Chemistry: Paroxetine Maleate-D6 is used as an internal standard in analytical chemistry for the quantification of Paroxetine in biological samples. Its deuterium labeling allows for accurate and precise measurements using LC-MS and LC-MS/MS techniques.

Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Paroxetine. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of Paroxetine in the body.

Medicine: this compound is used in clinical research to monitor the therapeutic levels of Paroxetine in patients undergoing treatment for depression and anxiety disorders. It aids in optimizing dosage regimens and ensuring patient safety.

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance. It ensures the accuracy and reliability of Paroxetine measurements in drug formulations.

Mechanism of Action

Paroxetine enhances serotonergic activity via the inhibition presynaptic reuptake of serotonin by the serotonin (SERT) receptor. This inhibition raises the level of serotonin in the synaptic cleft, relieving various symptoms .

Safety and Hazards

Paroxetine maleate is classified as a flammable liquid (Category 2), and it is toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Paroxetine Maleate-D6 involves the incorporation of deuterium atoms into the Paroxetine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically involves the following steps:

    Catalytic Hydrogenation: The precursor compound is subjected to catalytic hydrogenation in the presence of deuterium gas, resulting in the incorporation of deuterium atoms.

    Purification: The resulting deuterated compound is purified using techniques such as column chromatography to obtain this compound with high isotopic purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the precursor compound are subjected to catalytic hydrogenation using deuterium gas in industrial reactors.

    Purification and Quality Control: The deuterated product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure isotopic purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Paroxetine Maleate-D6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding secondary amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation Products: N-oxide derivatives of this compound.

    Reduction Products: Secondary amine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Fluoxetine Maleate-D6: Another deuterated SSRI used in pharmacokinetic studies.

    Sertraline Maleate-D6: A deuterated form of Sertraline used for similar purposes.

    Citalopram Maleate-D6: A deuterated version of Citalopram used in analytical chemistry.

Uniqueness: Paroxetine Maleate-D6 is unique due to its specific application in the quantification of Paroxetine. Its deuterium labeling provides distinct advantages in analytical precision and accuracy, making it an essential tool in pharmacokinetic and clinical research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Paroxetine Maleate-D6 involves the deuteration of Paroxetine Maleate, which is a selective serotonin reuptake inhibitor. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms in the molecule. The aim of this process is to obtain a deuterated form of Paroxetine Maleate for use in pharmacokinetic studies.", "Starting Materials": [ "Paroxetine Maleate", "Deuterium oxide", "Sodium hydroxide", "Sodium deuteroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Paroxetine Maleate is dissolved in deuterium oxide and heated at 80°C for several hours.", "Sodium hydroxide is added to the solution to raise the pH to 12.", "The solution is then treated with sodium deuteroxide to initiate the deuteration process.", "The mixture is stirred for several hours at room temperature.", "The resulting solution is then acidified with hydrochloric acid to a pH of 2-3.", "The solution is extracted with methanol and the organic layer is separated.", "The methanol extract is evaporated to dryness to obtain the deuterated Paroxetine Maleate.", "The product is then dissolved in ethyl acetate and washed with water.", "The organic layer is separated and the ethyl acetate is evaporated to obtain the final product, Paroxetine Maleate-D6." ] }

CAS No.

1435728-64-5

Molecular Formula

C19H14D6FNO3·C4H4O4

Molecular Weight

451.5

Purity

95% by HPLC; 98% atom D

Related CAS

64006-44-6 (unlabelled)

tag

Paroxetine

Origin of Product

United States

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